4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline
Overview
Description
The compound “4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline” is a chemical substance with the molecular formula C18H19F3N2O3S . It is related to other compounds such as 4-(piperidin-1-ylsulfonyl)aniline .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a common feature in many biologically active compounds . The compound also contains a trifluoromethyl group and a phenoxy group .Scientific Research Applications
Synthesis and Chemical Properties
Organometallic Reactions and Substitution Mechanisms : The compound's structure allows for diverse chemical reactions, such as the displacement of hydroxy- and similar groups from α-substituted ferrocenylmethanes by aniline, demonstrating its role in facilitating organometallic derivatives and nucleophilic substitution reactions in protic solvents (Marr et al., 1971).
Synthetic Applications : The chemistry of piperidines, including those substituted with trifluoromethyl and sulfonyl groups, is central to synthesizing various bioactive compounds. An example includes the development of novel s-triazine based entities for antibacterial and antituberculosis activity, showcasing the versatility of these compounds in drug synthesis (Mewada et al., 2016).
Biological Evaluation and Activity
Antimicrobial and Antituberculosis Activity : Research has focused on synthesizing derivatives with potent biological activities. For instance, novel s-triazine derivatives incorporating piperidine motifs have been evaluated for their antibacterial and antifungal properties, with some showing promising results against drug-resistant strains (Shawish et al., 2021).
Anti-Tuberculosis Screening : Direct screening of libraries containing piperidinol analogs identified compounds with anti-tuberculosis activity. This highlights the potential of such chemical frameworks in discovering new therapeutic agents against tuberculosis (Sun et al., 2009).
Molecular Design and Drug Discovery
Structural Optimization for Drug Discovery : The structural elements of 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline serve as a foundation for the design and synthesis of new compounds. For example, the development of dendritic G-2 melamines with piperidine linkers and peripheral units for potential therapeutic applications illustrates how modifications can enhance biological activity (Sacalis et al., 2019).
Future Directions
Properties
IUPAC Name |
4-(4-piperidin-1-ylsulfonylphenoxy)-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c19-18(20,21)16-12-13(22)4-9-17(16)26-14-5-7-15(8-6-14)27(24,25)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYOROMZXIDULD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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